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Compound of Interest

Compound Name: Omadacycline-d9

Cat. No.: B12378048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Omadacycline-d9 in

drug metabolism and pharmacokinetic (DMPK) studies. Omadacycline is a novel

aminomethylcycline antibiotic with a favorable metabolic profile, characterized by high stability

and minimal interaction with major drug-metabolizing enzymes.[1][2][3] Omadacycline-d9, as

a stable isotope-labeled internal standard, is an indispensable tool for the accurate

quantification of omadacycline in various biological matrices, facilitating robust clinical and

preclinical development.

Key Applications of Omadacycline-d9
Omadacycline-d9 serves as an ideal internal standard in bioanalytical assays due to its

chemical and physical similarity to omadacycline, ensuring that it behaves similarly during

sample extraction, chromatography, and ionization, which corrects for variability in these

processes.[4][5] Its primary applications include:

Pharmacokinetic (PK) Studies: Accurate determination of omadacycline concentrations in

plasma, urine, and feces is crucial for characterizing its absorption, distribution, metabolism,

and excretion (ADME) profile.

Therapeutic Drug Monitoring (TDM): In clinical settings, precise measurement of

omadacycline levels helps in optimizing dosage regimens for individual patients.
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Metabolic Stability Assays: While omadacycline is metabolically stable, Omadacycline-d9
can be used in control experiments to ensure assay integrity.

Drug-Drug Interaction (DDI) Studies: Used to quantify omadacycline concentrations when

investigating its potential as a victim or perpetrator of drug interactions.

Pharmacokinetic Profile of Omadacycline
Omadacycline exhibits a straightforward pharmacokinetic profile, characterized by low

metabolic clearance and predominantly fecal excretion.

Table 1: Summary of Human Pharmacokinetic Parameters for Omadacycline

Parameter
Oral Administration
(300 mg)

Intravenous
Administration (100
mg)

Reference

Tmax (h) 2.5 - 3.0 Not Applicable

Cmax (ng/mL) ~563 Not Specified

AUCinf (ng·h/mL) 9418 10300

Half-life (t½) (h) 17.6 16 - 17

Volume of Distribution

(Vz/F) (L)
828 190 (Vss)

Clearance (CL/F) (L/h) 32.8 10

Oral Bioavailability

(%)
34.5 Not Applicable

Protein Binding (%) 21.3 21.3

Renal Excretion (% of

dose)
14.4 27

Fecal Excretion (% of

dose)
81.1 Not Specified
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Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration;

AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t½:

Elimination half-life; Vz/F: Apparent volume of distribution; CL/F: Apparent total clearance; Vss:

Volume of distribution at steady state.

Experimental Protocols
Protocol: Quantification of Omadacycline in Human
Plasma using LC-MS/MS with Omadacycline-d9 Internal
Standard
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the quantification of omadacycline in human plasma.

3.1.1. Materials and Reagents

Omadacycline reference standard

Omadacycline-d9 internal standard (ISTD)

LC-MS/MS grade acetonitrile, methanol, and formic acid

Ultrapure water

Human plasma (with anticoagulant, e.g., EDTA)

Microcentrifuge tubes

Autosampler vials

3.1.2. Instrumentation

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.1.3. Preparation of Solutions
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Stock Solutions (1 mg/mL): Separately dissolve omadacycline and Omadacycline-d9 in

methanol.

Working Standard Solutions: Serially dilute the omadacycline stock solution with a 50:50

mixture of acetonitrile and water to prepare calibration standards.

Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the Omadacycline-d9 stock

solution with methanol.

3.1.4. Sample Preparation (Protein Precipitation)

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a

microcentrifuge tube.

Add 50 µL of the Omadacycline-d9 internal standard working solution and vortex briefly.

Add 300 µL of acetonitrile to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes.

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.5. LC-MS/MS Conditions
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Parameter Condition

LC Column

Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm

or ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7

µm

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B Methanol or Acetonitrile

Gradient

Optimized for separation of omadacycline and

its C4-epimer. A typical gradient might start with

a low percentage of organic phase, ramp up to a

high percentage, and then re-equilibrate.

Flow Rate 0.3 - 0.4 mL/min

Column Temperature 40 - 45°C

Injection Volume 5 - 10 µL

Ionization Mode Electrospray Ionization (ESI), Positive

MS/MS Transitions
Omadacycline: m/z 557.6 →

456.6Omadacycline-d9: m/z 566.7 → 456.6

3.1.6. Data Analysis

Integrate the peak areas for both omadacycline and Omadacycline-d9.

Calculate the peak area ratio of omadacycline to Omadacycline-d9.

Construct a calibration curve by plotting the peak area ratio against the concentration of the

calibration standards.

Determine the concentration of omadacycline in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Protocol: In Vitro Metabolic Stability of Omadacycline in
Human Liver Microsomes
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This protocol is designed to assess the metabolic stability of omadacycline in vitro, confirming

its low metabolic clearance.

3.2.1. Materials and Reagents

Omadacycline

Pooled human liver microsomes (HLM)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (e.g., 0.1 M, pH 7.4)

Acetonitrile (containing an internal standard, e.g., a structurally unrelated compound or

Omadacycline-d9 for analytical consistency)

Positive control substrate (e.g., a compound known to be metabolized by CYPs, like

testosterone or midazolam)

3.2.2. Experimental Procedure

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures

containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and

omadacycline (e.g., 1 µM final concentration).

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the

temperature.

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by

adding an equal volume of cold acetonitrile containing the internal standard.

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.

Analysis: Transfer the supernatant to autosampler vials and analyze the remaining

concentration of omadacycline by LC-MS/MS as described in Protocol 3.1.
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Control Experiments:

No NADPH: Run parallel incubations without the NADPH regenerating system to assess

non-enzymatic degradation.

No Microsomes: Run incubations without HLM to assess chemical stability in the buffer.

Positive Control: Run incubations with a known CYP substrate to confirm the metabolic

activity of the HLM.

3.2.3. Data Analysis

Plot the natural logarithm of the percentage of omadacycline remaining versus time.

Determine the slope of the linear portion of the curve (k).

Calculate the in vitro half-life (t½) = 0.693 / k.

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

Studies have shown that omadacycline is metabolically stable in human liver microsomes and

hepatocytes.

Visualized Workflows

Sample Preparation LC-MS/MS Analysis Data Processing

Plasma Sample Add Omadacycline-d9 (ISTD) Protein Precipitation
(Acetonitrile) Centrifugation Collect Supernatant LC Separation

(C18 Column)
MS/MS Detection

(ESI+, MRM) Peak Area Integration Calculate Peak Area Ratio
(Omadacycline / Omadacycline-d9) Calibration Curve Quantify Omadacycline

Click to download full resolution via product page

Caption: Bioanalytical workflow for omadacycline quantification.
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Caption: In vitro metabolic stability assay workflow.
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Conclusion
Omadacycline is a metabolically stable antibiotic with minimal potential for metabolism-based

drug-drug interactions. Omadacycline-d9 is a critical tool for the reliable quantification of

omadacycline in biological matrices, supporting both non-clinical and clinical drug development

programs. The protocols and data presented here provide a foundation for researchers to

implement robust bioanalytical methods for omadacycline and to further investigate its

disposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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